molecular formula C8H7IO B1590488 3-Iodo-4-methylbenzaldehyde CAS No. 58586-55-3

3-Iodo-4-methylbenzaldehyde

Cat. No. B1590488
Key on ui cas rn: 58586-55-3
M. Wt: 246.04 g/mol
InChI Key: JAKBMXYECHUYEO-UHFFFAOYSA-N
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Patent
US05731432

Procedure details

A mixture of 1.0 mmol of this alcohol and 5.0 mmol of MnO2 in 5 mL of CH2Cl2 was stirred for 16 h at rt. Chromatography provided 3-iodo-4-methylbenzaldehyde.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH3:10])[CH2:5][OH:6]>C(Cl)Cl.O=[Mn]=O>[I:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH3:10])[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
IC=1C=C(CO)C=CC1C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mmol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 16 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
IC=1C=C(C=O)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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